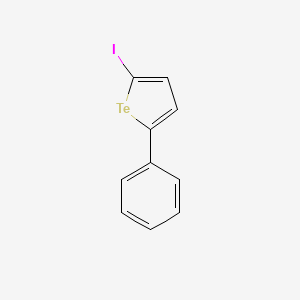![molecular formula C19H18N2O3 B14183581 2-Cyano-3-[3-methoxy-4-(2-phenylethoxy)phenyl]prop-2-enamide CAS No. 920506-64-5](/img/structure/B14183581.png)
2-Cyano-3-[3-methoxy-4-(2-phenylethoxy)phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-3-[3-methoxy-4-(2-phenylethoxy)phenyl]prop-2-enamide is an organic compound with a complex structure that includes a cyano group, a methoxy group, and a phenylethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-[3-methoxy-4-(2-phenylethoxy)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of 3-methoxy-4-(2-phenylethoxy)benzaldehyde with malononitrile in the presence of a base to form the corresponding intermediate. This intermediate is then subjected to further reactions, such as condensation with an appropriate amide, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyano-3-[3-methoxy-4-(2-phenylethoxy)phenyl]prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with the cyano group converted to an amine.
Substitution: Substituted derivatives with new functional groups replacing the cyano group.
Wissenschaftliche Forschungsanwendungen
2-Cyano-3-[3-methoxy-4-(2-phenylethoxy)phenyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Wirkmechanismus
The mechanism of action of 2-Cyano-3-[3-methoxy-4-(2-phenylethoxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The phenylethoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Cyano-3-(3-ethoxy-4-hydroxy-5-(phenylthio)methyl)phenyl-2-propenamide
- 2-Cyano-3-(4-methoxyphenyl)acrylamide
- 2-Cyano-3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)-2-propenamide
Uniqueness
2-Cyano-3-[3-methoxy-4-(2-phenylethoxy)phenyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. The presence of the methoxy and phenylethoxy groups may enhance its solubility and interaction with biological targets compared to similar compounds .
Eigenschaften
CAS-Nummer |
920506-64-5 |
|---|---|
Molekularformel |
C19H18N2O3 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
2-cyano-3-[3-methoxy-4-(2-phenylethoxy)phenyl]prop-2-enamide |
InChI |
InChI=1S/C19H18N2O3/c1-23-18-12-15(11-16(13-20)19(21)22)7-8-17(18)24-10-9-14-5-3-2-4-6-14/h2-8,11-12H,9-10H2,1H3,(H2,21,22) |
InChI-Schlüssel |
RLPSDZIOGZYFOP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)N)OCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 8-[4-(4-pentylbenzoyl)phenyl]octanoate](/img/structure/B14183529.png)
![4-[(Methylsulfanyl)methyl]-1-(2-oxopentan-3-yl)pyrrolidin-2-one](/img/structure/B14183531.png)

![[(1,3-Diphenylprop-2-yn-1-yl)oxy]acetic acid](/img/structure/B14183534.png)
![2-[(3-Fluorophenyl)methyl]-1H-benzimidazol-6-amine](/img/structure/B14183538.png)





